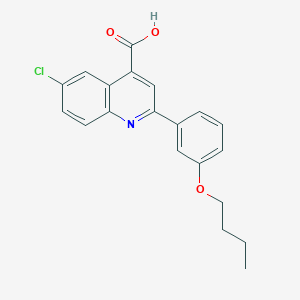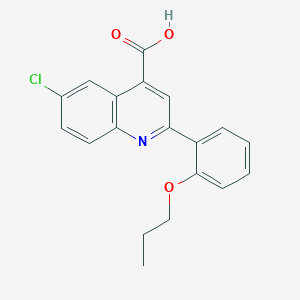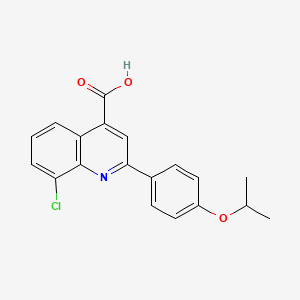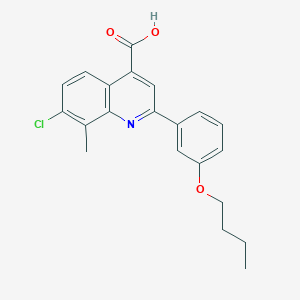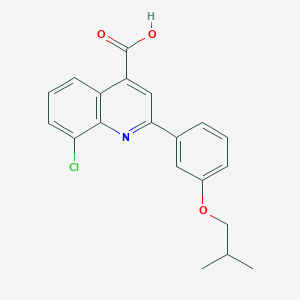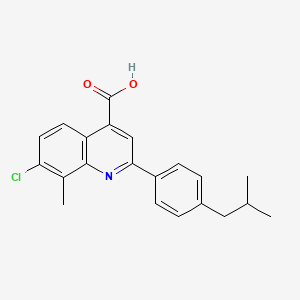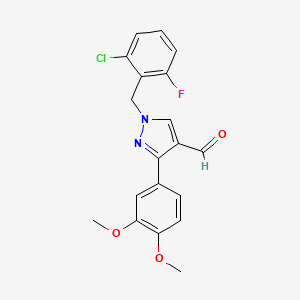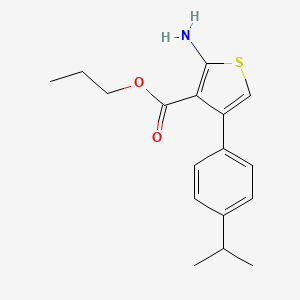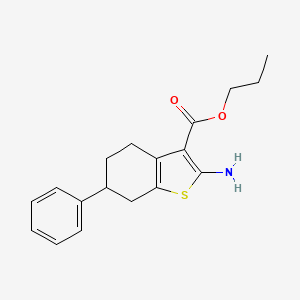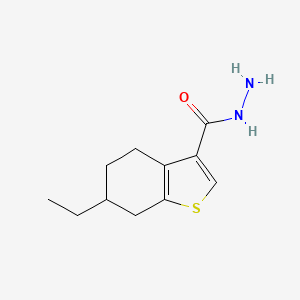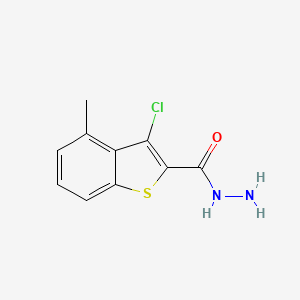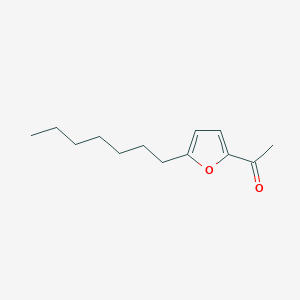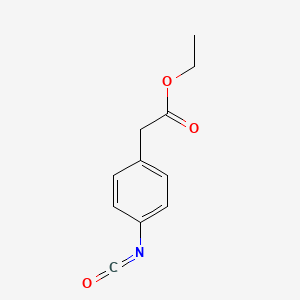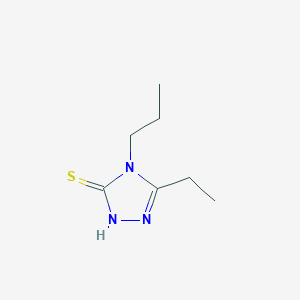![molecular formula C11H11IN2O3 B1344463 5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid CAS No. 1171235-93-0](/img/structure/B1344463.png)
5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid” is a complex organic molecule that contains an iodine atom, a pyrazole ring, and a furan ring. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and furan rings, along with the iodine atom. The exact structure would depend on the specific locations of these components within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom might increase its molecular weight and influence its solubility .Scientific Research Applications
Corrosion Inhibition
A study on bipyrazolic-type organic compounds, including those with 3,5-dimethyl-1H-pyrazolyl units, utilized Density Functional Theory (DFT) to explore their efficiency as corrosion inhibitors. The study found that the electronic properties of these compounds, such as the energy of the highest occupied molecular orbital (EHOMO) and the energy of the lowest unoccupied molecular orbital (ELUMO), are crucial for their inhibitory performance, with a direct correlation between these properties and corrosion inhibition efficiency (Wang et al., 2006).
Antimicrobial and Antioxidant Activities
Pyrazole derivatives have been evaluated for their antimicrobial and antioxidant activities. A study synthesized new tetra-substituted pyrazolines and assessed their biological activities against various organisms, showing that these compounds possess significant antimicrobial and antioxidant properties. This indicates that pyrazole derivatives, including those structurally similar to 5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid, could be potent agents in the development of new antimicrobial and antioxidant agents (Govindaraju et al., 2012).
Molecular Interaction Studies for Drug Development
In silico studies on pyrazole-based drug molecules, including their docking against specific bacterial enzymes and ADME (Absorption, Distribution, Metabolism, and Excretion) analysis, have been conducted to identify potential drug candidates. This approach allows for the prediction and validation of the biological activities of pyrazole derivatives, potentially paving the way for the development of new therapeutic agents (Shubhangi et al., 2019).
Synthesis and Characterization of Pyrazole Derivatives
Research on synthesizing novel pyrazole derivatives, including their structural characterization and analysis, highlights the chemical versatility and potential applicability of pyrazole compounds in various domains, from material science to biologically active molecules. Studies have detailed methodologies for creating new compounds with specific properties and functions, demonstrating the wide-ranging interest in pyrazole chemistry (Asiri & Khan, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O3/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(17-8)11(15)16/h3-4H,5H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPSTOFGNHPMHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)O)C)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

